molecular formula C21H21N5O4 B10932850 N-(2,5-dimethoxyphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,5-dimethoxyphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932850
M. Wt: 407.4 g/mol
InChI Key: YAUZKPYKZJIOKD-UHFFFAOYSA-N
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Description

N~4~-(2,5-DIMETHOXYPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-DIMETHOXYPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core isoxazolo[5,4-b]pyridine structure, followed by the introduction of the 2,5-dimethoxyphenyl and 1-ethyl-1H-pyrazol-3-yl groups. Key steps include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 2,5-dimethoxyphenyl group via electrophilic aromatic substitution.

    Coupling Reactions: Attachment of the 1-ethyl-1H-pyrazol-3-yl group using coupling agents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,5-DIMETHOXYPHENYL)-6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-5-26-9-8-15(24-26)16-11-14(19-12(2)25-30-21(19)23-16)20(27)22-17-10-13(28-3)6-7-18(17)29-4/h6-11H,5H2,1-4H3,(H,22,27)

InChI Key

YAUZKPYKZJIOKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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